Edaravone

Content Navigation

Researchers often face poor CNS bioavailability with standard antioxidants, compromising in vivo neuroprotection data. Edaravone directly addresses this as an amphiphilic, BBB-permeable radical scavenger.

- Rapidly quenches peroxyl/hydroxyl radicals in both aqueous and lipid compartments.

- Demonstrated efficacy in ischemic stroke and ALS models via mitigated oxidative burst and membrane damage.

- ≥98% purity, high DMSO solubility for HTS-ready master plates; consistent lot-to-lot performance.

Global stock ensures supply chain reliability for your critical studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

<1 mg/mL

SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER

25.4 [ug/mL]

Synonyms

Canonical SMILES

Purity

Package Size

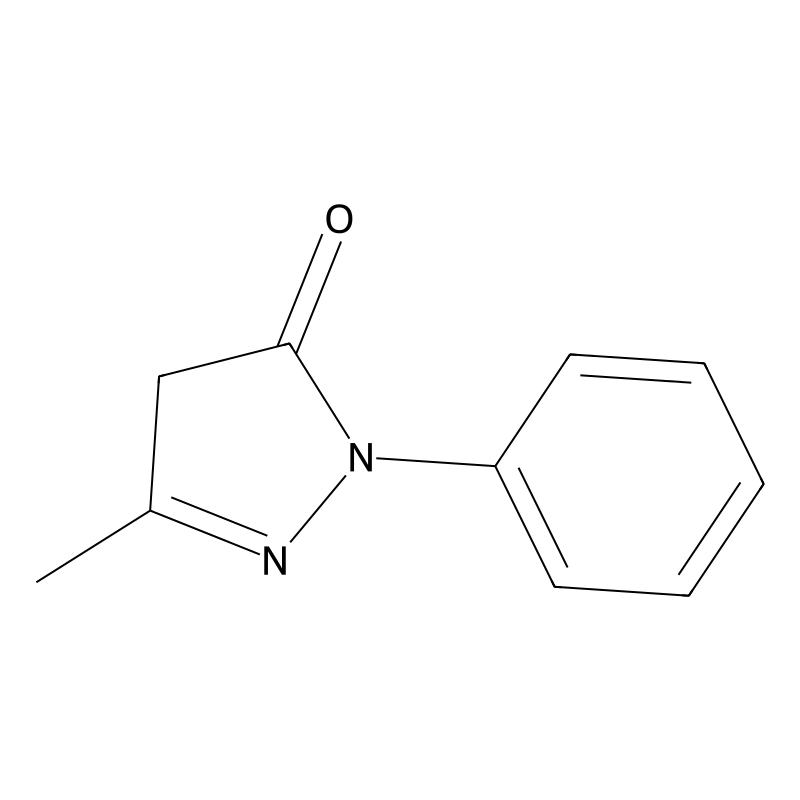

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a low-molecular-weight, synthetic free radical scavenger developed for neuroprotective applications, including acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its core mechanism involves neutralizing highly reactive oxygen species (ROS), particularly peroxyl and hydroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage. Due to its amphiphilic nature, Edaravone is effective against both water-soluble and lipid-soluble radicals, a key attribute for its function in complex biological systems.

References

- [1] Watanabe, T., Tanaka, M., Watanabe, K., et al. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. J. Clin. Biochem. Nutr. 59, 161-170 (2018).

- [4] Doi, Y., et al. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Int. J. Mol. Sci. 25, 2795 (2024).

- [8] Writing Group on behalf of the Edaravone ALS 19 Study Group. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial. Lancet Neurol. 16, 505-512 (2017).

- [18] Kamogawa E, Sueishi Y. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox. Bioorg Med Chem Lett. 2014 Feb 15;24(4):1376-9.

- [25] Watanabe K, Tanaka M, Yuki S, Hirai M, Yamamoto Y. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J Clin Biochem Nutr. 2018 May;62(3):20-38.

Selecting an antioxidant based solely on a generic measure like DPPH radical scavenging fails to account for critical, application-specific properties. Edaravone's value proposition is not just its antioxidant potential but its unique combination of amphiphilicity, blood-brain barrier (BBB) permeability, and specific reactivity profile. Unlike hydrophilic antioxidants (e.g., N-acetylcysteine, ascorbic acid) that have limited access to the central nervous system, Edaravone's lipophilicity facilitates penetration into brain tissue. Furthermore, its efficacy extends beyond simple radical scavenging to include modulation of pathways involved in neuroinflammation and apoptosis, functionalities not shared by common substitutes like Trolox or glutathione. This multi-faceted mechanism makes it a specific tool for neurological research, where simple substitution can lead to failed experiments.

References

- [3] Kikuchi, K., et al. Edaravone is more than antioxidant in ALS treatment, early study shows. ALS News Today (2023).

- [16] Gazzaniga, E., et al. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules 28, 7069 (2023).

- [18] Kamogawa E, Sueishi Y. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox. Bioorg Med Chem Lett. 2014 Feb 15;24(4):1376-9.

- [25] Watanabe K, Tanaka M, Yuki S, Hirai M, Yamamoto Y. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J Clin Biochem Nutr. 2018 May;62(3):20-38.

- [34] Zhang, M., et al. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction. Exp Ther Med 2, 855-861 (2011).

Diffusion-Limited Hydroxyl Radical Scavenging

Edaravone demonstrates exceptionally fast reaction kinetics with the highly damaging hydroxyl radical (•OH). Computational and experimental studies report a second-order rate constant near the diffusion-controlled limit, with values ranging from 8.5 × 10⁹ M⁻¹ s⁻¹ to 3.0 × 10¹⁰ M⁻¹ s⁻¹. One DFT study calculated an overall rate constant of 1.35 × 10¹⁰ M⁻¹ s⁻¹ in aqueous solution. This rapid scavenging is critical for protecting biological molecules in proximity to ROS generation sites.

| Evidence Dimension | Reaction Rate Constant vs. Hydroxyl Radical (•OH) |

| Target Compound Data | 1.35 × 10¹⁰ M⁻¹ s⁻¹ |

| Comparator Or Baseline | Ascorbic Acid (Vitamin C): 4.5 × 10⁹ M⁻¹ s⁻¹ |

| Quantified Difference | Approximately 3-fold faster than Ascorbic Acid |

| Conditions | Aqueous solution, physiological pH context. Data from pulse radiolysis and DFT calculations. |

This near-instantaneous reaction rate means Edaravone can neutralize the most destructive radicals before they damage critical cellular components, a key performance differentiator for acute oxidative stress models.

Amphiphilic Dual-Phase Protection

Unlike antioxidants that are exclusively water-soluble (like ascorbic acid) or lipid-soluble (like α-tocopherol), Edaravone's amphiphilic character allows it to scavenge radicals in both environments. This enables it to inhibit both chain-initiating water-soluble peroxyl radicals and chain-carrying lipid peroxyl radicals within cell membranes. This dual-environment activity is a critical advantage for protecting complex biological systems where oxidative stress occurs across aqueous and lipid phases.

| Evidence Dimension | Inhibition of Lipid Peroxidation |

| Target Compound Data | Potent inhibitor of lipid peroxidation initiated by both water-soluble and lipid-soluble radicals. |

| Comparator Or Baseline | Ascorbic Acid (potent against aqueous radicals); α-Tocopherol (potent against lipid radicals). |

| Quantified Difference | Edaravone shows potent activity against both types of radicals, whereas comparator antioxidants are selective for one phase. |

| Conditions | In vitro lipid peroxidation assays using different radical initiators. |

For cellular and in vivo models, this property ensures Edaravone can act at the lipid-water interface of cell membranes, a primary site of oxidative damage, making it more broadly effective than phase-restricted antioxidants.

High Solubility in Organic Solvents

While poorly soluble in water (approx. 3 g/L), Edaravone is freely soluble in common laboratory organic solvents, facilitating the preparation of high-concentration stock solutions for experimental use. Published data shows high solubility in DMSO and ethanol at 35 mg/mL (200.9 mM). This allows for easy preparation of concentrated stocks that can be diluted into aqueous buffers for cell culture or other assays, a critical requirement for reproducibility and convenience in laboratory workflows. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.

| Evidence Dimension | Solubility at Room Temperature |

| Target Compound Data | DMSO: 35 mg/mL; Ethanol: 35 mg/mL; Water: ~3 mg/mL |

| Comparator Or Baseline | N-Acetylcysteine (NAC): Highly soluble in water (>100 mg/mL), but much less soluble in ethanol. |

| Quantified Difference | Edaravone offers high solubility in organic solvents suitable for stock solutions, a key advantage over water-soluble antioxidants when organic stocks are required. |

| Conditions | Standard laboratory conditions (approx. 20-25°C). |

This solubility profile simplifies experimental setup, reduces preparation time, and minimizes solvent-related artifacts in assays, making it a more process-friendly choice for research requiring non-aqueous stock solutions.

Neuroprotection Across the Blood-Brain Barrier

For in vivo models of stroke, traumatic brain injury, or neurodegenerative diseases like ALS, Edaravone is a preferred choice due to its demonstrated ability to cross the blood-brain barrier and exert protective effects directly within the central nervous system. Its amphiphilicity and rapid scavenging kinetics are critical for mitigating the acute oxidative burst that characterizes these conditions.

Membrane Oxidative Stress Assays

In cellular models investigating lipid peroxidation and membrane damage, Edaravone's ability to act in both aqueous and lipid compartments provides a more comprehensive protective effect than phase-limited antioxidants. This makes it ideal for studying the effects of oxidative stress on membrane integrity, signaling, and transport.

High-Throughput Screening & In Vitro Pharmacology

The high solubility of Edaravone in DMSO allows for the straightforward preparation of concentrated master plates for HTS campaigns and other automated in vitro assays. This processability simplifies workflows and ensures consistent, reproducible dosing across thousands of experimental wells, a key logistical advantage in drug discovery and mechanistic studies.

References

- [4] Watanabe, K., Tanaka, M., Yuki, S., Hirai, M., & Yamamoto, Y. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of clinical biochemistry and nutrition, 62(3), 20-38.

- [13] Watanabe, K., Tanaka, M., Yuki, S., Hirai, M., & Yamamoto, Y. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of clinical biochemistry and nutrition, 62(3), 20–38.

- [18] Kamogawa E, Sueishi Y. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox. Bioorg Med Chem Lett. 2014 Feb 15;24(4):1376-9.

- [25] Watanabe K, Tanaka M, Yuki S, Hirai M, Yamamoto Y. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J Clin Biochem Nutr. 2018 May;62(3):20-38.

- [28] Liu, S., et al. Protective effect of edaravone on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway. Exp Ther Med 18, 4363-4372 (2019).

- [29] Tóth, A. E., et al. Edaravone Protects against Methylglyoxal-Induced Barrier Damage in Human Brain Endothelial Cells. PLoS ONE 9, e100153 (2014).

Physical Description

DryPowder

Color/Form

WHITE POWDER OR CRYSTALS

XLogP3

Exact Mass

Boiling Point

191 °C @ 17 MM HG; 287 °C @ 105 MM HG

Appearance

Melting Point

129.7

129.0 °C

127 °C

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 216 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 201 of 216 companies with hazard statement code(s):;

H302 (26.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50.25%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (24.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (27.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (42.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (17.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N07 - Other nervous system drugs

N07X - Other nervous system drugs

N07XX - Other nervous system drugs

N07XX14 - Edaravone

Mechanism of Action

Vapor Pressure

LESS THAN 0.01 MM @ 20 °C

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Hair dyeing

Methods of Manufacturing

BY CONDENSATION OF PHENYLHYDRAZINE WITH ETHYLACETOACETATE.

General Manufacturing Information

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: ACTIVE

Evaluation of Edaravone effects on the differentiation of human adipose derived stem cells into oligodendrocyte cells in multiple sclerosis disease in rats

Mohammad Bakhtiari, Nazem Ghasemi, Hossein Salehi, Noushin Amirpour, Mohammad Kazemi, Mohammad MardaniPMID: 34265362 DOI: 10.1016/j.lfs.2021.119812

Abstract

Among all the treatments for Multiple Sclerosis, stem cell transplantation, such as ADSCs, has attracted a great deal of scientific attention. On the other hand, Edaravone, as an antioxidant component, in combination with stem cells, could increase the survival and differentiation potential of stem cells.42 rats were divided into: Control, Cuprizone (CPZ), Sham, Edaravone (Ed), hADSCs, and Ed/hADSCs groups. Following induction of cuprizone, induced MS model, behavioral tests were designed to evaluate motor function during. Luxal fast blue staining was done to measure the level of demyelination and remyelination. Immunofluorescent staining was used to evaluate the amount of MBP, OLIG2, and MOG proteins. The mRNA levels of human MBP, MOG, and OLIG2 and rat Mbp, Mog, and Olig2 were determined via RT-PCR.

Flow cytometry analysis exhibited that the extracted cells were positive for CD73 (93.8 ± 3%) and CD105 (91.6 ± 3%), yet negative for CD45 (2.06 ± 0.5%). Behavioral tests, unveiled a significant improvement in the Ed (P < 0.001), hADSCs (P < 0.001), and Ed/hADSCs (P < 0.001) groups compared to the others. In the Ed/hADSCs group, the myelin density was significantly higher than that in the Ed treated and hADSCs treated groups (P < 0.01). Edaravone and hADSCs increased the expression of Mbp, Mog, and Olig2 genes in the cuprizone rat models. Moreover, significant differences were seen between the Ed treated and hADSCs treated groups and the Ed/hADSCs group (P < 0.05 for Mbp and Olig2 and P < 0.01 for Mog).

Edaravone in combination with hADSCs reduced demyelination and increased oligodendrogenesis in the cuprizone rat models.

ACUTE ISCHEMIC STROKE IN WOMEN: EFFICACY OF THE FREE RADICAL SCAVENGER EDARAVONE

Yuriy P Vdovychenko, Oleg A Loskutov, Oleksandr A Halushko, Maryna A Trishchynska, Dmytro O Dziuba, Tetiana M Povietkina, Alla D VitiukPMID: 33851591 DOI:

Abstract

The aim: To investigate the effectiveness of usage of the free radical scavenger Edaravone in the therapy of women with AIS.Materials and methods: A prospective study was conducted of 48 women with AIS, divided into two groups. Patients in the first group (n = 36) were treated with edaravone 30 mg twice a day intravenously. Neuroprotectors were not used in the control group (n = 12). Clinical-instrumental and neurological examination (Glasgow scale (SCG), FOUR, NIHSS, and neuronspecific enolase (NSE) levels) were performed on all patients.

Results: The mean FOUR score in the 1th group increased from 11.04±0.85 to 15.47±0.63 points against 11.39±0.56 to 13.46±1.49 in the control group (pp<0.05). The level of NSE in control group patients increased 10-fold (from 9.2 to 96.4 ng/ml, p<0.01). Subsequently, there was a rapid decrease in NSE level in 1th group, and in the control group until 10 days of treatment, the level of NSE did not reach the reference values (p p<0.05).

Conclusions: The introduction of edaravone in women with AIS results in positive results already in the acute period of the disease. The use of edaravon was significantly effective on the FOUR scale and the dynamics of NSE levels.

Design, synthesis, and neuroprotective effects of novel hybrid compounds containing edaravone analogue and 3-n-butylphthalide ring-opened derivatives

Xuejiao Li, Xinxin Wang, Longfei Miao, Yuying Guo, Renbin Yuan, Hongqi TianPMID: 33839420 DOI: 10.1016/j.bbrc.2021.03.171

Abstract

To develop anti-ischemic stroke drugs with higher blood-brain barrier (BBB) penetrating capability and neuroprotective activity, a series of hybrid compounds containing edaravone analogue and 3-n-butylphthalide (NBP) ring-opened derivatives were synthesized and biologically evaluated. Among them, compound 10a displayed the highest protective activity in SH-SY5Y cells against oxygen and glucose deprivation (OGD) and HO

insults. Experiment results indicated that 10a could inhibit platelet aggregation via the synergistic action of the edaravone analogue and NBP, and its oral administration protected the rats against ischemia/reperfusion-induced brain injury. Moreover, 10a effectively inhibited apoptosis and reduced oxidative stress in OGD-exposed cells. Further analysis suggested that 10a might alleviate oxidative damage in SH-SY5Y cells via the modulation of the Nrf2 pathway. Collectively, these findings demonstrate that 10a can emerge as a potential candidate drug for the treatment of ischemic stroke.

Renal function in amyotrophic lateral sclerosis patients on long-term treatment with edaravone

Asako Kakimoto, Masatoshi Ishizaki, Hidetsugu Ueyama, Yasushi Maeda, Mitsuharu UedaPMID: 34032759 DOI: 10.1097/MD.0000000000026127

Abstract

Edaravone, a free radical-scavenger, was approved in Japan for the treatment of amyotrophic lateral sclerosis (ALS). However, the effect of the drug on renal function in ALS patients remains unclear. This study aimed to investigate renal function in ALS patients on long-term treatment with edaravone by measuring the serum estimated glomerular filtration rate based on cystatin C (eGFR-CysC).In a retrospective study, the data of ALS patients who were treated with over 10 cycles of intravenous edaravone treatment and were evaluated by eGFR-CysC before and after 10 cycles of treatment between July 2015 and June 2018 were analyzed. Then, the results were compared with those of a control ALS group that had never been treated with edaravone.There were 11 patients with ALS who received over 10 cycles of intravenous edaravone treatment. The mean interval between the first and final eGFR-CysC measurements was 18.7 ± 7.9 months. Three patients (27.3%) had >20 mL/min/1.73 m2 decrease in serum eGFR-CysC. However, no patients discontinued edaravone treatment because of renal dysfunction. The average variation rate of eGFR-CysC was not different between the long-term edaravone group (0.29 ± 1.07) and the control group (-0.34 ± 0.40).This retrospective, single-center analysis showed no clinical exacerbation of renal function in ALS patients who received long-term treatment with edaravone.Impact of edaravone on serum CXC chemokine ligand-13 levels and perioperative neurocognitive disorders in elderly patients with hip replacement

Hai-Hui Xie, Hong-Yan Ma, Shu Zhang, Jian-Wen Li, Qi Han, Hui-Qun Chen, Bo-Qin Su, Jian-Ping ZhouPMID: 34133348 DOI: 10.1097/CM9.0000000000001492

Abstract

Perioperative neurocognitive disorders (PND) are a series of severe complications in the perioperative and anesthetic periods with a decline in memory, execution ability, and information processing speed as the primary clinical manifestation. This study aimed to evaluate the impact of edaravone (EDA) on PND and peripheral blood C-X-C motif chemokine ligand 13 (CXCL13) levels in elderly patients with hip replacement.A total of 160 elderly patients undergoing hip arthroplasty in Affiliated Dongguan People's Hospital of Southern Medical University (from March 2016 to March 2018) were randomly and double-blindly categorized into an EDA group and a control group (CON). Group EDA was administered intravenously EDA 30 min before surgery, and group CON was administered intravenously saline. The cognitive function of the two groups was evaluated 1-day before the operation and at 1 and 12 months after surgery, and the incidence of post-operative delirium was tested on days 1, 3, and 7 after surgery using the Chinese version of the confusion assessment method. Serum CXCL13 and interleukin (IL)-6 concentrations were measured before anesthesia, during surgery (30 min after skin incision), and on days 1, 3, and 7 after surgery. The continuous variables in accordance with normal distribution were tested using the Student's t test, the continuous variables without normal distribution using the Mann-Whitney U test, and categorical variables by the χ2 test or Fisher exact test.

The incidence of post-operative delirium within 7 days after surgery was significantly higher in group CON than that in group EDA (31.3% vs. 15.0%, t = -5.6, P < 0.001). The modified telephone interview for cognitive status and activities of daily life scores were significantly higher in the group EDA than those in the group CON at 1 month (39.63 ± 4.35 vs. 33.63 ± 5.81, t = -2.13, P < 0.05 and 74.3 ± 12.6 vs. 61.2 ± 13.1, t = -1.69, P < 0.05) and 12 months (40.13 ± 5.93 vs. 34.13 ± 5.36, t = -3.37, P < 0.05 and 79.6 ± 11.7 vs. 65.6 ± 16.6, t = -2.08, P < 0.05) after surgery; and the incidence of neurocognitive dysfunction was significantly lower in the group EDA than that in the group CON (P < 0.05). Serum CXCL13 and IL-6 concentrations were significantly lower in the group EDA than those in the group CON during and after surgery (P < 0.05).

EDA can significantly reduce the serum concentrations of CXCL13 and IL-6 and improve the PND of patients.

Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial

Hailei Shan, Guangmei Jiao, Xi Cheng, Zhijie DouPMID: 33663100 DOI: 10.1097/MD.0000000000024811

Abstract

We performed a randomized clinical trial protocol to assess the effectiveness of edaravone for acute stroke. We hypothesized that edaravone is beneficial in improving neurological impairment resulting from acute stroke.The protocol was reviewed and approved by the Research Ethics Board of Affiliated Hospital of Chengde Medical University (0092-2394), each participant signed a written consent before participating, and SPIRIT guidelines were followed throughout. The inclusion criteria for patients were as follows: diagnosed as acute stroke (ischemic stroke or intracerebral hemorrhage) by head CT or MRI within 72 hours; age greater than 18; motor function disorder; Glasgow Coma Scale greater than 12. Patients with the following symptoms were excluded: concurrent serious complications, such as coma, drug allergy, mental disorder, and other severe organic lesions in the brain. Sixty patients were finally included in the study. The control group accepted conventional treatment, while the treatment group received edaravone treatment on top of the conventional treatment of the control group. After treatment, the differences in functional movement, living ability score, neurological score, treatment effect, and adverse reaction of these 2 groups were tested and compared.

As aging worsens, the incidence of acute stroke continues to increase. Brain damage will induce the production of oxygen radicals, which can damage the cytomembrane of brain cells and finally damage the nervous system and cause cerebral injury as well as the cerebral edema. Edaravone is an antioxidant and oxygen radical scavenger that can inhibit lipid peroxidation during the scavenging of oxygen free radicals. Besides, it can also elicit anti-inflammatory protective effects for nerve cells, increase cerebral blood flow volume, prevent the aggravation of cerebral hypoperfusion toward necrosis, reduce nerve damage, and improve neurological functions and prognosis. This is the first randomized controlled trial to assess the efficacy of edaravone for treating acute stroke. High quality, large sample size, multicenter randomized trials are still required.

researchregistry6492.

Protective Effect of Edaravone against Cationic Lipid-Mediated Oxidative Stress and Apoptosis

Takeshi Terada, Jayesh A Kulkarni, Ariel Huynh, Yuen Yi C Tam, Pieter CullisPMID: 33390543 DOI: 10.1248/bpb.b20-00679

Abstract

Liposomes containing ionizable cationic lipids have been widely used for the delivery of nucleic acids such as small-interfering RNA and mRNA. The utility of cationic lipids with a permanent positive charge, however, is limited to in vitro transfection of cultured cells due to its dose-limiting toxic side effects observed in animals. Several reports have suggested that the permanently charged cationic lipids induce reactive oxygen species (ROS) and ROS-mediated toxicity in cells. We therefore hypothesized that the concomitant use of ROS inhibitor could reduce toxicity and improve drug efficacy. In this study, suppression of the cationic toxicity was evaluated using an ROS scavenger, edaravone, which is a low-molecular-weight antioxidant drug clinically approved for acute-phase cerebral infarction and amyotrophic lateral sclerosis. Cell viability assay in the mouse macrophage-like cell line RAW264 indicated that the concomitant use of edaravone were not able to suppress the cytotoxicity induced by cationic liposomes comprised of monovalent cationic lipid N-(1-[2,3-dioleyloxy]propyl)-N,N,N-trimethylammonium chloride (DOTMA) over a short period of time. Cationic lipids-induced necrosis was assumed to be involved in the cytotoxicity upon short-term exposure to cationic liposomes. On the other hand, the significant improvement of cell viability was observed when the short treatment with cationic liposomes was followed by exposure to edaravone for 24 h. It was also confirmed that apoptosis inhibition by ROS elimination might have contributed to this effect. These results suggest the utility of continuous administration with edaravone as concomitant drug for suppression of adverse reactions in therapeutic treatment using cationic liposomes.Bacterial Meningitis Due to Streptococcus pneumoniae in a 7-Month-Old Girl Who Received Three Doses of 13-Valent Pneumococcal Conjugate Vaccine

Keishi Yoshida, Hidehiko Narazaki, Hajime Okada, Atsushi Takagi, Yasuhiko ItohPMID: 33311009 DOI: 10.1272/jnms.JNMS.2020_87-510

Abstract

In Japan, pneumococcal vaccine has been routinely administered since 2010 to prevent invasive pneumococcal diseases such as Streptococcus pneumoniae meningitis. We describe a case of pneumococcal meningitis in a 7-month-old girl who had received three doses of 13-valent pneumococcal conjugate vaccine. Brain magnetic resonance imaging showed infarcts in the right frontal region, and she was treated with antibiotics, intravenous immunoglobulin, dexamethasone, and edaravone. On day 27, an enhanced brain CT scan showed improvement of abnormal findings in the frontal region, except for slight atrophy. The S. pneumoniae serotype was 12F, which is not included in the 13-valent pneumococcal conjugate vaccine. A future vaccine is expected to use cross-reactivity to target common antigens.Effects of intravenous thrombolysis with alteplase combined with edaravone on cerebral hemodynamics and T lymphocyte level in patients with acute cerebral infarction

Xiu-Xiu Li, Shi-Hui Liu, Su-Jing Zhuang, Shi-Feng Guo, Shou-Liang PangPMID: 33327266 DOI: 10.1097/MD.0000000000023414

Abstract

Our study aimed to investigate the effect of intravenous thrombolysis with alteplase and edaravone on cerebral hemodynamics and T lymphocyte level in patients harboring acute cerebral infarction.There involved a total of 118 patients with acute cerebral infarction from November 2017 to May 2019 in our hospital were randomly divided into 2 groups: the observation group (59 patients were treated with intravenous thrombolysis with alteplase combined with edaravone) and the control group (59 patients were treated with intravenous thrombolysis of alteplase). The clinical effect, neurological function, cerebral hemodynamic index, T lymphocyte level, oxygen free radical scavenging level and oxidative stress index of the 2 groups were observed and compared.Before the treatment, there were no significant differences in neurological function, cerebral hemodynamic indexes, T-lymphocyte level, oxygen free radical scavenging level and oxidative stress indexes between the 2 groups (P > .05). After the treatment, the neurological function, cerebral hemodynamic indexes, T-lymphocyte level, oxygen free radical scavenging level and oxidative stress indexes of the 2 groups were significantly improved. In addition, the observation group exerted greater beneficial effect in terms of the clinical effect, neurologic function, cerebral hemodynamic index, T lymphocyte level, oxygen free radical scavenging level and oxidative stress index than those of the control group (P < .05).The intravenous thrombolysis with alteplase and edaravone is effective in the treatment of acute cerebral infarction, which also provides better results in terms of improving the clinical efficacy and prognosis of patients and might be an alternative option for clinical practice.Magnetic resonance metrics to evaluate the effect of therapy in amyotrophic lateral sclerosis: the experience with edaravone

Eugenio Distaso, Giammarco Milella, Domenico Maria Mezzapesa, Alessandro Introna, Eustachio D'Errico, Angela Fraddosio, Stefano Zoccolella, Franca Dicuonzo, Isabella Laura SimonePMID: 33655342 DOI: 10.1007/s00415-021-10495-9

Abstract

Edaravone was approved as a new treatment for amyotrophic lateral sclerosis (ALS), although there are different opinions on its effectiveness. Magnetic resonance (MRI) measures appear promising as diagnostic and prognostic indicators of disease. However, published studies on MRI using to monitor treatment efficacy in ALS are lacking.The objective of this study was to investigate changes in brain MRI measures in patients treated with edaravone.

Thirteen ALS patients assuming edaravone (ALS-EDA) underwent MRI at baseline (T0) and after 6 months (T6) to measure cortical thickness (CT) and fractional anisotropy (FA) of white matter (WM) tracts. MRI data of ALS-EDA were compared at T0 with those of 12 control subjects (CS), and at T6 with those of 11 ALS patients assuming only riluzole (ALS-RIL), extracted from our ALS cohort using a propensity-score-matching. A longitudinal MRI analysis was performed in ALS-EDA between T6 and T0.

At T0, ALS-EDA showed a cortical widespread thinning in both hemispheres, particularly in the bilateral precentral gyrus, and a reduction of FA in bilateral corticospinal tracts, in comparison to CS. Thinning in bilateral precentral cortex and significant widespread reduction of FA in several WM tracts were observed in ALS-EDA at T6 compared to T0. At T6, no significant differences in MRI measures of ALS-EDA versus ALS-RIL were found.

Patients treated with edaravone showed progression of damage in the motor cortex and several WM tracts, at a six-month follow-up. Moreover, this study showed no evidence of a difference between edaravone and riluzole.

Explore Compound Types